N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
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Overview
Description
The compound "N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide" is a complex organic molecule that appears to be related to various research studies focusing on the synthesis and characterization of similar compounds. Although the exact compound is not directly mentioned in the provided papers, the studies offer insights into the synthesis, molecular structure, and properties of structurally related compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic aromatic acids or esters. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized using 4-chlorophenacyl bromide and 3-nitrobenzoic acid in a DMF medium at room temperature, indicating a potential pathway for the synthesis of similar compounds . Another related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, is synthesized and characterized by various spectroscopic methods, suggesting a detailed approach to confirming the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using techniques such as IR, single-crystal X-ray diffraction, and NMR spectroscopy. The geometrical parameters obtained from X-ray diffraction studies are often compared with calculated values from density functional theory (DFT), which shows good agreement . This indicates that a similar approach could be used to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The related compounds exhibit various chemical reactions. For example, N-chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, showing the reactivity of the nitrobenzamide moiety under certain conditions . This suggests that the compound may also undergo specific reactions based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined through spectroscopic properties and DFT calculations. The first hyperpolarizability, HOMO and LUMO analysis, and MEP are reported to understand the electronic properties and stability of the molecules . The antiproliferative activity of some compounds is also investigated, indicating potential biological applications . The properties of "this compound" could be inferred based on these related studies.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has highlighted the potential of nitrobenzamide derivatives, closely related to the queried compound, in antimicrobial and antifungal applications. For instance, certain N-(pyrazol-5-yl)-2-nitrobenzamides demonstrated inhibitory activity against a variety of microorganisms, including Candida albicans, Candida tropicalis, Saccharomyces cerevisiae, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These compounds' antimicrobial efficacy varied depending on their specific substitutions on the pyrazole nucleus and the amidic group, indicating the significance of molecular structure in determining their biological activities (Daidone et al., 1992).
Anti-inflammatory and Antibacterial Agents
Another study synthesized novel pyrazoline derivatives exhibiting significant in vivo anti-inflammatory and in vitro antibacterial activities. This work showcases the potential of structurally similar compounds to the one inquired about for developing new anti-inflammatory and antibacterial agents. The use of microwave irradiation methods in the synthesis of these compounds resulted in higher yields and shorter reaction times compared to conventional methods, underlining an efficient and environmentally friendly approach to drug development (Ravula et al., 2016).
Pharmacological Activities
Further research into substituted pyrazole derivatives, akin to the compound of interest, showed that these molecules possess promising anti-inflammatory activities with minimal toxicity. This finding highlights the therapeutic potential of nitrobenzamide derivatives in treating inflammation-related conditions (Abdulla et al., 2014).
Spectroscopic and Structural Characterisation
The structural and spectroscopic characterization of p-nitrobenzamide compounds, including experimental and DFT study, provides valuable insights into the molecular properties of these chemicals. Such analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets, which is essential for drug design and development (Arslan et al., 2015).
Anticancer and Antimicrobial Agents
Research has also explored the synthesis of heterocyclic compounds containing oxazole, pyrazoline, and pyridine moieties for their anticancer and antimicrobial activities. These studies demonstrate the multifaceted applications of nitrobenzamide derivatives in addressing various diseases, further emphasizing their importance in medicinal chemistry (Katariya et al., 2021).
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, a synthetic fungicide, have been known to target the mitochondrial respiration of fungi .
Mode of Action
Similar compounds like pyraclostrobin inhibit the mitochondrial respiration of fungi . This is achieved by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect the electron transport chain in the mitochondria of fungi, leading to inhibition of cellular respiration .
Result of Action
Similar compounds like pyraclostrobin are known to inhibit the growth of a wide range of plant pathogens .
Action Environment
Similar compounds like pyraclostrobin are used in the agricultural sector to protect crop yields against diseases and pests .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c19-11-5-7-12(8-6-11)22-17(14-9-27-10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQIKYBPQAUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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